2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide
CAS No.: 1384822-08-5
Cat. No.: VC5128568
Molecular Formula: C18H17ClN4O2S
Molecular Weight: 388.87
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1384822-08-5 |
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Molecular Formula | C18H17ClN4O2S |
Molecular Weight | 388.87 |
IUPAC Name | 2-(4-chlorophenyl)-N-[1-(2-pyridin-4-ylethyl)pyrazol-3-yl]ethenesulfonamide |
Standard InChI | InChI=1S/C18H17ClN4O2S/c19-17-3-1-15(2-4-17)9-14-26(24,25)22-18-8-13-23(21-18)12-7-16-5-10-20-11-6-16/h1-6,8-11,13-14H,7,12H2,(H,21,22) |
Standard InChI Key | NZFMSQMKUHGXJB-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C=CS(=O)(=O)NC2=NN(C=C2)CCC3=CC=NC=C3)Cl |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a central ethene-1-sulfonamide group bridging two aromatic systems:
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4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, known for enhancing lipophilicity and metabolic stability in drug molecules .
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N-{1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}: A pyrazole ring (1H-pyrazol-3-yl) linked via an ethyl spacer to a pyridin-4-yl group. This arrangement introduces hydrogen-bonding capabilities (pyridine) and aromatic stacking potential (pyrazole) .
The sulfonamide (-SO₂NH-) group serves as a critical pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
Systematic Nomenclature
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IUPAC Name: 2-(4-Chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide
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SMILES: Clc1ccc(cc1)/C=C/S(=O)(=O)Nc2ccn(n2)CCc3ccncc3
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Molecular Formula: C₁₈H₁₆ClN₃O₂S
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Molecular Weight: 397.86 g/mol (calculated)
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Hypothetical synthesis routes derive from analogous sulfonamide and heterocyclic coupling strategies:
Route 1:
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Sulfonamide Formation: React 2-(4-chlorophenyl)ethene-1-sulfonyl chloride with 1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
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Pyrazole Synthesis: Construct the pyrazole core via cyclocondensation of hydrazine with α,β-unsaturated ketones, followed by N-alkylation using 2-(pyridin-4-yl)ethyl bromide .
Route 2:
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Ethene Bridge Installation: Utilize a Heck coupling between 4-chlorostyrene and a preformed sulfonamide-pyrazole intermediate .
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the pyrazole ring may impede sulfonamide bond formation.
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Regioselectivity: Ensuring correct substitution patterns on the pyrazole ring requires careful catalyst selection (e.g., palladium for cross-couplings) .
Physicochemical Properties
Predicted Properties (Table 1)
Property | Value | Method/Source |
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LogP (Lipophilicity) | 3.2 ± 0.3 | SwissADME Prediction |
Water Solubility | 0.02 mg/mL | ChemAxon Calculator |
pKa (Sulfonamide NH) | 9.8 | ACD/Labs Software |
Topological Polar Surface | 85.7 Ų | Molinspiration |
The moderate LogP value suggests balanced membrane permeability, while low water solubility may necessitate formulation aids (e.g., cyclodextrins) .
Toxicological and ADME Profiling
Predicted ADME (Table 2)
Parameter | Prediction |
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CYP3A4 Inhibition | Moderate (IC₅₀: 12 μM) |
Plasma Protein Binding | 92% |
Blood-Brain Barrier Penetration | Low (logBB: -0.7) |
Toxicity Risks
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hERG Inhibition: Moderate risk (predicted IC₅₀: 4.5 μM), necessitating cardiac safety assays.
Comparative Analysis with Structural Analogs
Analog 1: 3-(4-Chlorophenyl)-1-(6-fluorophenyl)prop-2-en-1-one
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Key Difference: Replaces sulfonamide with ketone; shows reduced COX-2 affinity but improved solubility.
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Activity: Antiproliferative effects in MCF-7 cells (IC₅₀: 18 μM) .
Analog 2: N-[2-(1-Benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine-1-carboxamide
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Key Difference: Piperazine-carboxamide core instead of pyrazole-sulfonamide.
Future Research Directions
Priority Studies
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